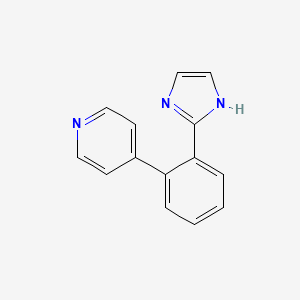

4-(2-(1H-Imidazol-2-yl)phenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

608515-26-0 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

4-[2-(1H-imidazol-2-yl)phenyl]pyridine |

InChI |

InChI=1S/C14H11N3/c1-2-4-13(14-16-9-10-17-14)12(3-1)11-5-7-15-8-6-11/h1-10H,(H,16,17) |

InChI Key |

WHHYBKOJRVSMRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)C3=NC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 1h Imidazol 2 Yl Phenyl Pyridine and Its Derivatives

Established Synthetic Routes and Strategies for Imidazole-Pyridine Systems

The construction of linked imidazole-pyridine systems such as 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine can be approached through various established synthetic methodologies. These strategies often involve the separate synthesis of the imidazole (B134444) and pyridine (B92270) moieties followed by a coupling reaction, or the formation of one ring system onto a pre-existing substituted precursor.

Classical Heterocycle Synthesis Approaches (e.g., Hantzsch Synthesis for Dihydropyridines)

While the Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone for the production of dihydropyridines and subsequently pyridines, its direct application to the synthesis of a complex, pre-functionalized pyridine ring as in the target molecule is not a common strategy. researchgate.netmdpi.comrasayanjournal.co.in The classical Hantzsch reaction involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. researchgate.netmdpi.comrasayanjournal.co.in Subsequent oxidation of the resulting dihydropyridine yields the corresponding pyridine. rasayanjournal.co.in

For a molecule like this compound, a hypothetical Hantzsch-based approach would be highly convergent but also exceptionally challenging. It would necessitate the use of a pre-formed aldehyde bearing the 2-(1H-imidazol-2-yl)phenyl group. The complexity and potential for side reactions involving the imidazole moiety under the reaction conditions make this a less favorable route compared to cross-coupling strategies. However, the fundamental principles of the Hantzsch synthesis, such as the condensation to form a dihydropyridine ring, remain a vital tool in the broader field of pyridine synthesis. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds between aromatic systems, making them highly suitable for the synthesis of this compound. The Suzuki-Miyaura coupling is a particularly relevant example, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govsemanticscholar.orgmdpi.com

A plausible synthetic route utilizing this methodology would involve two key steps:

Synthesis of a 2-(halophenyl)-1H-imidazole precursor: This can be achieved through various imidazole synthesis methods (discussed in section 2.1.4). For instance, the reaction of a 2-halobenzaldehyde with glyoxal and ammonia.

Suzuki-Miyaura Coupling: The resulting 2-(halophenyl)-1H-imidazole can then be coupled with a pyridine-4-boronic acid or a 4-halopyridine with a (2-(1H-imidazol-2-yl)phenyl)boronic acid.

The choice of coupling partners depends on the availability and stability of the respective boronic acids and halides. The versatility of palladium catalysts allows for a broad range of functional groups to be tolerated, which is a significant advantage in multi-step syntheses. acs.orgacs.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| 2-(2-Bromophenyl)-1H-imidazole | Pyridine-4-boronic acid | Pd(PPh₃)₄ / Base | This compound | Suzuki-Miyaura Coupling |

| (2-(1H-Imidazol-2-yl)phenyl)boronic acid | 4-Chloropyridine | Pd(OAc)₂ / Ligand / Base | This compound | Suzuki-Miyaura Coupling |

Copper-Mediated Cyclization Protocols

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed couplings for the formation of C-N and C-C bonds. The Chan-Evans-Lam (CEL) coupling, for instance, facilitates the N-arylation of imidazoles with aryl boronic acids using a copper catalyst. nih.gov While this is primarily for N-arylation, copper catalysis is also effective for C-H activation and arylation of heterocycles. nih.gov

A potential copper-catalyzed route to the target molecule could involve the direct C-H arylation of a 2-phenylimidazole (B1217362) with a 4-halopyridine. This approach would be highly atom-economical as it avoids the pre-functionalization required for traditional cross-coupling reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| 2-Phenylimidazole | 4-Iodopyridine | CuI / Ligand / Base | This compound | Direct C-H Arylation |

Additionally, copper-catalyzed methods are instrumental in the synthesis of the imidazole ring itself, through oxidative cyclization reactions. beilstein-journals.org

Ring-Closure and Condensation Reactions

The formation of the imidazole ring is a critical step in the synthesis of the target molecule. A variety of ring-closure and condensation reactions are available for the synthesis of 2,4-disubstituted imidazoles. A common and effective method is the condensation of an α-haloketone with an amidine. acs.org This approach offers good yields and avoids the use of harsh solvents like chloroform. acs.org

Another strategy involves the cyclization of amido-nitriles, which can be catalyzed by transition metals like nickel to produce 2,4-disubstituted imidazoles. researchgate.netrsc.org These methods allow for the introduction of various functional groups, providing flexibility in the design of synthetic intermediates. researchgate.netrsc.org

A general approach to a key precursor, 2-phenylimidazole, involves the condensation of benzaldehyde, glyoxal, and ammonia. caloongchem.com Modification of this method using a substituted benzaldehyde, such as 2-bromobenzaldehyde, would yield the necessary precursor for subsequent cross-coupling reactions.

Precursor Design and Functional Group Compatibility in Synthesis

The successful synthesis of this compound relies heavily on careful precursor design and consideration of functional group compatibility throughout the synthetic sequence.

The choice of protecting groups for the imidazole nitrogen may be necessary during certain reactions, particularly those involving strong bases or organometallic reagents. The compatibility of various functional groups with the chosen catalytic system is also a critical consideration. For instance, palladium-catalyzed reactions are known for their high functional group tolerance, accommodating esters, ketones, and nitriles. acs.orgacs.org Nickel-catalyzed couplings also exhibit good tolerance for a range of functional groups, including heterocycles and amines. acs.orgacs.org

When designing a synthetic route, it is crucial to consider the reactivity of both the imidazole and pyridine rings. The pyridine ring is generally electron-deficient, which influences its reactivity in coupling reactions. The imidazole ring, on the other hand, can act as both a nucleophile and a ligand for the metal catalyst, which can sometimes lead to catalyst inhibition or undesired side reactions. Careful selection of reaction conditions, ligands, and bases is therefore essential to achieve the desired outcome.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. nih.govresearchgate.netacs.org This is particularly relevant for the synthesis of pharmaceutically important compounds.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like chloroform and DMF with more benign alternatives such as water, ethanol (B145695), or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalytic methods, such as palladium or copper catalysis, reduces the need for stoichiometric reagents and minimizes waste. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H activation strategies are particularly advantageous in this regard.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation can significantly reduce reaction times and energy consumption. rasayanjournal.co.in

For example, the synthesis of imidazole derivatives has been reported using microwave-assisted, solvent-free conditions, which aligns well with green chemistry principles. rasayanjournal.co.in Similarly, conducting cross-coupling reactions in aqueous media is a significant step towards a more sustainable synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 2 1h Imidazol 2 Yl Phenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton on the pyridine (B92270), phenyl, and imidazole (B134444) rings.

The protons on the pyridine ring are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. Specifically, the protons ortho to the pyridine nitrogen (H-2' and H-6') typically resonate at the lowest field. The protons on the phenyl ring would exhibit complex splitting patterns arising from coupling with adjacent protons. The imidazole ring protons, including the N-H proton, would also have characteristic chemical shifts. The N-H proton of the imidazole ring is notable for its broad signal, which can vary in chemical shift depending on the solvent and concentration. In DMSO-d₆, this proton is often observed as a broad singlet at a high chemical shift, typically above 12 ppm rsc.org.

Based on data from analogous structures like 2-phenylpyridine (B120327) and various 2-phenylimidazole (B1217362) derivatives, the predicted chemical shifts for the aromatic protons are compiled in the table below rsc.orgrsc.orgresearchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | > 12.0 | broad singlet |

| Pyridine H-2', H-6' | 8.6 - 8.8 | doublet |

| Pyridine H-3', H-5' | 7.8 - 8.0 | doublet |

| Phenyl Ring Protons | 7.4 - 7.8 | multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, providing a map of the carbon skeleton.

The spectrum is expected to show signals for all 14 carbon atoms in the molecule. The carbon atoms of the pyridine ring, particularly C-2' and C-6', will be deshielded and appear at lower field. The quaternary carbons (those not bonded to any hydrogen) at the junctions of the rings (e.g., C-2 of the imidazole, C-1'' and C-2'' of the phenyl ring, and C-4' of the pyridine ring) are typically identifiable by their lower intensity in broadband-decoupled spectra. A significant challenge in acquiring ¹³C NMR spectra for 2-phenylimidazole derivatives can be the fast tautomerization of the N-H proton between the two imidazole nitrogen atoms, which can lead to signal broadening or even the disappearance of imidazole carbon signals in solution mdpi.com.

The predicted chemical shifts, extrapolated from data on 2-phenylpyridine and substituted 2-phenylimidazoles, are presented below rsc.orgmdpi.comnih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 145 - 150 |

| Pyridine C-2', C-6' | 149 - 151 |

| Pyridine C-4' | 140 - 145 |

| Phenyl C-1'', C-2'' | 130 - 140 |

| Imidazole C-4, C-5 | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between adjacent protons on the phenyl and pyridine rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and confirming the presence of specific structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to specific functional groups and structural features researchgate.netnih.govresearchgate.net.

Key expected vibrational bands include the N-H stretch of the imidazole ring, which typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected to produce sharp peaks around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the "fingerprint region" between 1400 and 1650 cm⁻¹ nih.govresearchgate.net. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would appear below 900 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=N Stretch (Imidazole, Pyridine) | 1600 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the aromatic ring systems researchgate.netscirp.org.

The symmetric "ring breathing" modes of the pyridine and phenyl rings are expected to produce strong and sharp signals in the Raman spectrum, typically in the 990-1050 cm⁻¹ region. Aromatic C-H stretching vibrations also give rise to strong bands around 3050-3080 cm⁻¹. The C=C stretching vibrations of the aromatic rings are also Raman active and would appear in the 1580-1620 cm⁻¹ range. Because of its symmetry, the breathing mode of the phenyl ring is often particularly intense in the Raman spectrum, providing a clear diagnostic marker for this structural unit researchgate.netscirp.org.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3080 | Strong |

| Aromatic Ring C=C Stretch | 1580 - 1620 | Strong |

Based on a comprehensive search for scientific literature, there is currently no specific published data available for the chemical compound “this compound” corresponding to the advanced analytical techniques requested in the outline.

Therefore, it is not possible to provide the detailed research findings for the following sections and subsections as they pertain directly to this compound:

Coordination Chemistry of 4 2 1h Imidazol 2 Yl Phenyl Pyridine Ligands

Ligand Design and Denticity Considerations for Metal Chelation

The design of 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine as a ligand for metal chelation is predicated on the strategic placement of its nitrogen donor atoms. The spatial arrangement of the imidazole (B134444) and pyridine (B92270) rings, connected by a phenyl spacer, allows for flexible coordination behavior, ranging from simple monodentate interactions to the formation of stable chelate rings.

Both the imidazole and pyridine rings within the this compound ligand play crucial roles in metal coordination. The imidazole ring offers a nitrogen donor that is part of a five-membered aromatic heterocycle, making it a strong sigma-donor. researchgate.net The basicity of the imidazole nitrogen is intermediate between that of ammonia (B1221849) and pyridine, influencing its coordination strength. wikipedia.org The pyridine moiety, a six-membered aromatic heterocycle, also provides a nitrogen donor atom for coordination. Pyridine is generally considered a weaker base than imidazole but can still form stable coordinate bonds with a variety of metal ions. wikipedia.org The electronic properties of both rings can be tuned by substituents, which in turn can modulate the ligand's coordination affinity and the properties of the resulting metal complexes. nih.gov

The this compound ligand can exhibit different coordination modes, primarily acting as either a monodentate or a bidentate chelating ligand.

Monodentate Coordination: In this mode, only one of the nitrogen donor atoms, either from the imidazole or the pyridine ring, coordinates to the metal center. This type of coordination is often observed when the ligand is present in a large excess or when the metal ion's coordination sphere is sterically crowded by other ligands. jocpr.com For instance, in some complexes with substituted benzimidazole (B57391) ligands, monodentate coordination through the tertiary nitrogen of the imidazole ring has been reported. jocpr.com

Bidentate (Chelating) Coordination: The ligand can also act as a bidentate N,N-chelating ligand, where both the imidazole and pyridine nitrogen atoms coordinate to the same metal center, forming a stable chelate ring. This is often the preferred coordination mode as the chelate effect leads to enhanced thermodynamic stability of the resulting complex. The flexible phenyl linker allows the imidazole and pyridine rings to orient themselves to facilitate chelation. The syn orientation of the nitrogen atoms of the imidazole and pyridine moieties in similar ligands like 2-(2′-Pyridyl)imidazole makes them excellent bidentate chelating agents. researchgate.net

The choice between monodentate and multidentate coordination is influenced by several factors, including the nature of the metal ion, the solvent system, the reaction conditions, and the presence of competing ancillary ligands. rsc.org

Formation and Characterization of Transition Metal Complexes

The this compound ligand is capable of forming complexes with a variety of transition metals, including but not limited to manganese (Mn), cobalt (Co), nickel (Ni), palladium (Pd), and rhenium (Re). The synthesis and characterization of these complexes provide insights into the ligand's coordination behavior and the properties of the resulting metallo-supramolecular architectures.

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reaction, including the coordination number and geometry of the final complex.

For instance, the synthesis of Ni(II) complexes with related 2-(imidazol-2-yl)pyridine ligands has been achieved by reacting the ligand with nickel(II) halides in solvents like ethanol (B145695) or dichloromethane. jscimedcentral.com Similarly, Pd(II) and Pt(II) complexes with imidazo[1,5-a]pyridine-based ligands have been synthesized by reacting the ligands with palladium(II) or platinum(II) precursors. rsc.org Rhenium(I) tricarbonyl complexes are often prepared from [Re(CO)5Cl] or a related starting material. nih.gov The synthesis of Mn(II) and Co(II) complexes with pyridine- and imidazole-containing ligands has also been widely reported, often yielding complexes with interesting magnetic and catalytic properties. rsc.orgresearchgate.net

The general synthetic approach can be represented by the following equation:

nL + MXy → [M(L)nXz]Xy-z

Where L is the this compound ligand, M is the transition metal, X is an ancillary ligand (e.g., halide, acetate, etc.), and n, y, and z are stoichiometric coefficients.

A combination of spectroscopic and structural techniques is employed to fully characterize the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C stretching modes of the imidazole and pyridine rings upon complexation provide evidence of coordination. nih.govresearchgate.net New bands in the far-IR region can often be attributed to the M-N stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. Shifts in the proton and carbon signals of the imidazole and pyridine rings upon coordination can provide information about the binding mode of the ligand. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra can be used to infer the coordination geometry of the metal center. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

The table below summarizes typical spectroscopic data for related transition metal complexes with imidazole-pyridine based ligands.

| Metal Complex Type | Technique | Key Observations | Reference |

| [Ni(L)2Cl2] | IR | Shift in C=N stretching frequency upon coordination. | nih.gov |

| UV-Vis | d-d transition bands indicative of octahedral or tetrahedral geometry. | nih.gov | |

| [Pd(L)Cl2] | 1H NMR | Downfield shift of pyridine and imidazole protons. | jocpr.com |

| X-ray | Square planar geometry around Pd(II). | jocpr.com | |

| [Re(L)(CO)3Cl] | IR | Strong C≡O stretching bands for the fac-tricarbonyl moiety. | nih.gov |

| X-ray | Distorted octahedral geometry around Re(I). | nih.gov |

This table presents representative data from analogous systems and not the specific compound this compound.

The final coordination geometry of the metal complexes of this compound is dictated by a combination of factors, including the preferred coordination number and geometry of the metal ion, its oxidation state, and the steric and electronic properties of any ancillary ligands present in the coordination sphere.

Metal Center: Different transition metals have distinct preferences for coordination geometries. For example, Ni(II) can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand field strength and steric factors. jscimedcentral.com Pd(II) and Pt(II) complexes with N-donor ligands commonly exhibit a square planar geometry. rsc.org Mn(II) and Co(II) are often found in octahedral or tetrahedral environments. rsc.orgresearchgate.net

Oxidation State: The oxidation state of the metal ion influences its size and electronic configuration, which in turn affects the coordination geometry. For example, a higher oxidation state can lead to shorter metal-ligand bond distances.

The interplay of these factors allows for the rational design and synthesis of a wide variety of metal complexes with this compound, each with unique structural features and potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Insufficient Published Research on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, there is a notable lack of specific published research on the coordination chemistry of the compound this compound. Consequently, a detailed article focusing solely on its coordination polymers, Metal-Organic Frameworks (MOFs), the electronic and steric effects of its substitution, and its involvement in interligand C-C coupling and dearomatization reactions cannot be generated at this time.

While the broader fields of coordination chemistry involving imidazole and pyridine-based ligands are extensive, and studies on related compounds exist, direct research on the specific molecule of this compound is not presently available in the public domain. This scarcity of data prevents a scientifically accurate and thorough discussion of the topics outlined in the requested article structure.

Future research in the field of coordination chemistry may yet explore the properties and applications of this particular ligand, which would then enable a detailed analysis as requested. Until such research is published, any attempt to create the specified article would rely on speculation and extrapolation from related but distinct chemical systems, which would not meet the required standards of scientific accuracy and specificity.

Based on a comprehensive search of available literature, there is currently no specific research detailing the catalytic applications of metal complexes of This compound for the outlined organic transformations. While related imidazole and pyridine-based ligands are widely studied in catalysis, scientific findings directly pertaining to this specific compound in the requested areas could not be located.

Therefore, it is not possible to provide a detailed article on the catalytic applications of this compound metal complexes in C-H activation, olefin oligomerization, CO2 reduction, oxidation reactions, and hydrogen evolution as per the specified outline. The required research findings, data tables, and discussions on ligand structure-activity relationships for this particular compound are not present in the accessible scientific literature.

Catalytic Applications of 4 2 1h Imidazol 2 Yl Phenyl Pyridine Metal Complexes

Homogeneous versus Heterogeneous Catalysis Strategies

The strategic choice between homogeneous and heterogeneous catalysis is pivotal in optimizing the performance of metal complexes containing pyridine-imidazole type ligands. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high activity and selectivity due to well-defined active sites. However, the separation of the catalyst from the product stream can be challenging and costly.

Conversely, heterogeneous catalysis, involving a catalyst in a different phase from the reactants, simplifies catalyst recovery and recycling, which is crucial for sustainable chemical processes. scispace.comnih.gov Metal complexes with pyridine-imidazole ligands can be immobilized on solid supports, such as graphene or polymers, to create robust heterogeneous catalysts. nih.govcsic.es For instance, cobaloxime complexes with pyridine (B92270) and imidazole (B134444) axial ligands have been grafted onto graphene for the hydrogen evolution reaction. nih.govcsic.es This approach combines the defined molecular structure of the complex with the practical advantages of a solid catalyst. nih.govcsic.es The choice of support material and the method of immobilization are critical to prevent leaching of the metal complex and to maintain catalytic activity over multiple cycles. researchgate.net

The interplay between these two strategies is also an area of active research. It is not uncommon for a catalyst to operate on the frontier between homogeneous and heterogeneous catalysis, where soluble species might leach from a solid support and contribute to the reaction, or homogeneous catalysts may aggregate to form catalytically active nanoparticles. scispace.com For metal complexes of 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine, a heterogeneous approach would likely involve anchoring the complex to a solid support through functionalization of either the pyridine or imidazole ring, thereby facilitating catalyst reuse and minimizing product contamination. nih.gov

Catalyst Stability, Turnover Numbers (TON), and Recyclability Studies

The practical viability of a catalyst is determined by its stability, efficiency (often measured by Turnover Number, TON), and reusability. For metal complexes with pyridine-imidazole ligands, these factors are intrinsically linked to the coordination environment of the metal center and the reaction conditions.

Catalyst Stability: The stability of these complexes is influenced by the strength of the metal-ligand bonds. Studies on related systems have shown that the nature of the heterocyclic ligand can significantly impact long-term stability. For example, in electrocatalytic hydrogen evolution, cobaloxime complexes with imidazole axial ligation have demonstrated remarkable long-term stability and resistance to deactivation over extensive cycling, whereas pyridine-ligated analogues showed superior initial performance but lower stability. nih.govcsic.es This suggests that the stronger σ-donating character of the imidazole can contribute to a more robust catalytic system. The chelate effect provided by the bidentate nature of ligands like this compound is also expected to enhance the thermal and chemical stability of the resulting metal complexes.

Turnover Numbers (TON): The TON, which represents the number of moles of substrate that a mole of catalyst can convert before becoming deactivated, is a key metric of catalyst efficiency. For related Re(I) pyridyl imidazole complexes used in the photocatalytic reduction of CO2, TON values as high as 844 for formic acid production have been reported. rsc.org The electronic properties of the ligand, modulated by substituents, play a crucial role in determining the catalytic rates and, consequently, the TON. rsc.org

| Catalyst System | Reaction | Max. TON | Selectivity |

| Re(I) pyridyl imidazole (A-π pendant) | Photocatalytic CO₂ Reduction | 844 | 86% for Formic Acid |

| Re(I) pyridyl imidazole (D-π pendant) | Photocatalytic CO₂ Reduction | Lower than A-π | Not specified |

| Re(bpy)(CO)₃Br (benchmark) | Photocatalytic CO₂ Reduction | Not specified | No Formic Acid |

This table presents data for related Re(I) pyridyl imidazole complexes to illustrate potential TON values. rsc.org

Recyclability: The ability to recycle a catalyst without significant loss of activity is paramount for economic and environmental reasons. researchgate.net For heterogeneous catalysts based on pyridine-imidazole type ligands supported on materials like clay or magnetic nanoparticles, recyclability has been demonstrated. scispace.comresearchgate.net For example, clay-supported 2-phenyl-1H-imidazole derivatives used in the Henry reaction could be recycled without a significant drop in activity. researchgate.net The key challenges in ensuring recyclability include preventing the leaching of the active metal species from the support and avoiding structural degradation of the catalyst under reaction conditions. researchgate.net

Metal-Carbene Complexes as Catalytic Species

The imidazole moiety of this compound can serve as a precursor to N-heterocyclic carbene (NHC) ligands. NHCs are potent σ-donors that form strong bonds with metal centers, leading to highly stable and active catalysts for a wide array of organic transformations. nih.govmdpi.com

The formation of a metal-NHC complex from a precursor like this compound typically involves deprotonation of the imidazole ring to generate the free carbene, which then coordinates to the metal center. The pyridine group can act as an ancillary ligand, creating a pincer or chelating architecture that enhances the stability and modulates the reactivity of the complex. beilstein-journals.org

Metal-carbene complexes derived from pyridine- and imidazole-containing ligands have found application in various catalytic reactions:

Cross-Coupling Reactions: Palladium-NHC complexes are renowned for their high efficiency in C-C and C-N cross-coupling reactions, such as the Suzuki-Miyaura and amination reactions, even with challenging substrates like aryl chlorides. acs.orgresearchgate.net

Olefin Metathesis: Ruthenium complexes bearing NHC and pyridine or imidazole ligands have been developed as phosphine-free catalysts for ring-closing and cross-metathesis reactions, showing high activity, particularly at elevated temperatures. mdpi.com

CO₂ Fixation: Silver-NHC complexes have been employed as catalysts for the cycloaddition of CO₂ with epoxides, highlighting the potential of these systems in carbon capture and utilization strategies. nih.gov

The catalytic activity of these metal-carbene complexes is often attributed to the strong M-C bond which stabilizes the active species and the tunable steric and electronic properties of the NHC ligand. nih.govresearchgate.net For a ligand like this compound, the resulting NHC-metal complex would benefit from the chelation of the pyridine ring, potentially leading to enhanced catalytic performance.

| Metal | Ligand Type | Catalytic Application | Reference |

| Palladium(II) | NHC-Pyridine/Imidazole | Suzuki-Miyaura Coupling | researchgate.net |

| Palladium(II) | NHC-Dihydrooxazole | Amination of Aryl Chlorides | acs.org |

| Ruthenium | NHC-Imidazole | Olefin Metathesis | mdpi.com |

| Silver(I) | NHC-Imidazole | A³-Coupling Reactions | nih.govresearchgate.net |

| Silver(I) | NHC-Imidazole | CO₂ Cycloaddition | nih.gov |

This table summarizes the catalytic applications of metal-carbene complexes with related pyridine-imidazole ligand frameworks.

Computational Insights into this compound: A Theoretical Analysis

Introduction

Computational chemistry provides powerful tools to investigate the properties and potential applications of novel chemical entities. For the compound this compound, a molecule featuring linked imidazole, phenyl, and pyridine rings, theoretical studies are essential for elucidating its electronic, structural, and interactive characteristics. Although specific computational studies on this exact molecule are not extensively documented in publicly available literature, this article outlines the established theoretical methodologies that would be employed for its analysis. The principles and expected outcomes for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are discussed, drawing parallels from research on analogous imidazole and pyridine derivatives.

Advanced Material Science Applications of 4 2 1h Imidazol 2 Yl Phenyl Pyridine Derivatives Beyond Catalysis

Organic Conductors and Semiconductors

Derivatives of 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine are being investigated for their potential in organic electronics, particularly as organic conductors and semiconductors. The inherent properties of the imidazole (B134444) and pyridine (B92270) rings, which can be readily modified, allow for the tuning of their electronic characteristics. The imidazole moiety, being electron-rich, can act as a good electron donor, while the pyridine ring is electron-deficient and acts as an electron acceptor. This donor-acceptor (D-A) structure is a key feature in the design of organic semiconducting materials.

The performance of such materials is often evaluated by their charge carrier mobility and conductivity. While specific conductivity data for this compound itself is not widely reported, studies on similar imidazole-based compounds provide valuable insights. For instance, the incorporation of imidazole derivatives into metal-organic frameworks (MOFs) has been shown to influence the electronic properties of the resulting materials. The ability of the imidazole nitrogen to coordinate with metal centers can facilitate charge transport pathways within the framework.

Furthermore, the planarity and potential for π-π stacking in the solid state are crucial for efficient charge transport in organic semiconductors. The phenyl linker between the imidazole and pyridine rings in this compound allows for a degree of rotational freedom, which can influence the packing of the molecules in the solid state and, consequently, their electronic properties. Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the electronic band structure and charge transport properties of such molecules.

Table 1: Key Molecular Features for Organic Conductor/Semiconductor Applications

| Feature | Role in Conductivity/Semiconductivity |

| Imidazole Moiety | Electron-rich, acts as a potential electron donor. |

| Pyridine Moiety | Electron-deficient, acts as a potential electron acceptor. |

| Phenyl Linker | Provides a conjugated bridge and influences molecular packing. |

| π-Conjugation | Facilitates delocalization of electrons, essential for charge transport. |

| Potential for π-π stacking | Creates pathways for intermolecular charge hopping in the solid state. |

Luminescent Materials and Fluorescent Sensors

The inherent fluorescence of imidazole derivatives makes them highly suitable for applications as luminescent materials and fluorescent sensors. unigoa.ac.in The photoluminescence of these compounds can be fine-tuned by chemical modifications. For example, attaching different functional groups to the imidazole or pyridine rings can alter the emission wavelength and quantum yield. researchgate.net

Metal complexes of imidazole-pyridine ligands often exhibit enhanced luminescent properties compared to the free ligands. researchgate.net For instance, zinc(II) and cadmium(II) complexes with 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine have been shown to exhibit bright blue photoluminescence. researchgate.net The coordination of the metal ion can restrict intramolecular rotations, leading to a more rigid structure and a higher fluorescence quantum yield.

Derivatives of this compound are particularly promising as fluorescent sensors for the detection of metal ions. The nitrogen atoms in the imidazole and pyridine rings can act as binding sites for metal ions. Upon binding, changes in the fluorescence intensity or wavelength can be observed, allowing for the selective detection of specific ions. rsc.org For example, imidazole-based fluorescent chemosensors have been developed for the detection of Cu2+ and other metal ions. unigoa.ac.in The mechanism of sensing often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Table 2: Luminescent Properties of Selected Imidazole-Pyridine Derivatives

| Compound/Complex | Emission Color | Potential Application | Reference |

| Zn(II) and Cd(II) complexes of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine | Bright Blue | Luminescent materials | researchgate.net |

| 2-phenylimidazo[1,2-a]pyridine-based probe | Blue to Green | Detection of nerve agent mimics | researchgate.net |

| Imidazole-based chemosensor | Colorimetric and Fluorogenic | Detection of Cu2+ ions | unigoa.ac.in |

| 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole | Light Green / Orange | Luminescent materials | nih.gov |

Photovoltaic Cells and Light-Harvesting Systems

In the field of renewable energy, derivatives of this compound are being explored for their use in photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). nih.gov In a DSSC, a photosensitizer (dye) absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to generate a photocurrent.

The donor-π-acceptor (D-π-A) architecture is a common design for organic photosensitizers. In this context, the imidazole moiety can serve as the electron donor, the phenyl ring as the π-linker, and an anchoring group attached to the pyridine ring can act as the electron acceptor. The efficiency of a DSSC is highly dependent on the light-harvesting ability of the dye, the efficiency of electron injection, and the suppression of charge recombination.

Imidazole-based dyes often exhibit good thermal and photochemical stability, which is crucial for the long-term performance of solar cells. nih.gov By modifying the structure of the this compound core, researchers can tune the absorption spectrum to better match the solar spectrum and optimize the energy levels for efficient electron transfer. nih.gov For example, introducing different substituents can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye.

Table 3: Key Parameters of Imidazole-Based Dyes in DSSCs

| Dye Component | Function | Desired Properties |

| Imidazole derivative | Electron Donor | Strong electron-donating ability, good light absorption. |

| Phenyl π-bridge | Conjugated Linker | Facilitates intramolecular charge transfer. |

| Anchoring Group | Electron Acceptor & Surface Attachment | Strong electronic coupling with the semiconductor surface for efficient electron injection. |

| Overall Structure | Photosensitizer | Broad absorption spectrum, suitable HOMO/LUMO levels, high stability. |

Self-Assembling Systems and Supramolecular Chemistry

The ability of this compound derivatives to form well-defined structures through non-covalent interactions makes them valuable building blocks in supramolecular chemistry and for the construction of self-assembling systems. The nitrogen atoms in the imidazole and pyridine rings can participate in hydrogen bonding and coordination with metal ions, driving the formation of complex architectures.

A significant application in this area is the formation of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole and pyridine functionalities of this compound make it an excellent candidate for a ditopic or tritopic linker in the synthesis of MOFs. The resulting frameworks can exhibit porous structures with potential applications in gas storage, separation, and catalysis.

For instance, an ionic iron-based MOF has been assembled from 4'-pyridyl-2,2':6',2''-terpyridine, a ligand with structural similarities to the pyridine part of the target molecule. nih.gov This MOF exhibits a two-dimensional grid-like framework that assembles into a 3D porous material. nih.gov Similarly, MOFs constructed with 1,4-di(1H-imidazol-4-yl)benzene have been shown to act as fluorescent materials for sensing applications. rsc.org The self-assembly process is governed by the coordination geometry of the metal ion and the length and flexibility of the organic linker.

Table 4: Supramolecular Interactions and Resulting Architectures

| Interaction Type | Participating Moieties | Resulting Supramolecular Structure |

| Metal Coordination | Imidazole and Pyridine Nitrogens with Metal Ions | Metal-Organic Frameworks (MOFs), Coordination Polymers |

| Hydrogen Bonding | Imidazole N-H with suitable acceptors | Self-assembled monolayers, extended networks |

| π-π Stacking | Aromatic rings (Phenyl, Imidazole, Pyridine) | Columnar structures, contributes to crystal packing |

Applications as Corrosion Inhibitors and Protective Coatings

Derivatives of this compound have shown significant promise as corrosion inhibitors, particularly for the protection of mild steel in acidic environments. najah.edu Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations, can significantly slow down the rate of corrosion.

The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic rings. These electrons can interact with the vacant d-orbitals of the iron atoms on the steel surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the inhibition efficiency of these compounds. Studies on related imidazole-pyridine derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The inhibition efficiency is often found to increase with the concentration of the inhibitor. najah.edu

Table 5: Corrosion Inhibition Performance of Related Imidazole/Pyridine Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Mild Steel | 1.0 M HCl | >90% (at optimal concentration) | najah.edu |

| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | Mild Steel | 1 M HCl | 96.06% (at 0.2 mM) | nih.govrsc.org |

| Imidazoline derivatives (MB2 and MB4) | Q235 Steel | 1 mol/L HCl | MB4: 99.08% (at 2.00 mmol/L) | researchgate.net |

Molecular Interactions with Biomolecules and Structure Activity Relationships Sar

Ligand-Protein Binding Interactions

The imidazole (B134444) and pyridine (B92270) moieties within "4-(2-(1H-Imidazol-2-yl)phenyl)pyridine" are common pharmacophores known to participate in various types of interactions with protein targets. nih.govnih.gov The planar aromatic structure of the compound facilitates entry into binding pockets of proteins, where it can establish specific contacts that modulate the protein's function.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding modes of small molecules within the active sites of proteins. mdpi.comajchem-a.com For compounds structurally related to "this compound," these simulations have been instrumental in understanding their inhibitory mechanisms. researchgate.netresearchgate.net

Molecular docking studies typically involve placing the ligand into the binding site of a target protein in various conformations and orientations to find the most favorable binding pose, often quantified by a docking score or binding energy. mdpi.comresearchgate.net For instance, in silico studies of imidazole derivatives targeting enzymes like lactate (B86563) dehydrogenase have revealed remarkable binding affinities, with binding energies indicating high stability in the active site. researchgate.net

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding. physchemres.orgnih.gov These simulations can confirm the stability of the docked complex and help to understand the thermodynamic properties of the binding process. mdpi.com

Table 1: Computational Techniques in Ligand-Protein Interaction Analysis

| Technique | Purpose | Typical Output | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Binding energy/score, 2D/3D interaction diagrams. researchgate.net | Can identify potential protein targets and predict key binding interactions. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules in the complex over time. | RMSD, RMSF, interaction fractions, conformational changes. ajchem-a.comphyschemres.org | Assesses the stability of the predicted binding pose and flexibility of interacting residues. |

The specificity of ligand-protein binding is determined by a network of interactions with amino acid residues in the active site. For heterocyclic compounds like "this compound," these interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond acceptors, while the N-H group of the imidazole can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Threonine, Tyrosine) are crucial for anchoring the ligand in the binding pocket. physchemres.org

Hydrophobic Interactions: The phenyl and pyridine rings provide hydrophobic surfaces that can interact with nonpolar residues such as Tryptophan, Phenylalanine, and Isoleucine. physchemres.org

Pi-Pi Stacking: The aromatic rings of the compound can engage in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan, further stabilizing the complex.

Computational studies on related imidazole and pyridine derivatives have successfully identified such key interacting residues. For example, simulations have shown that hydrophobic interactions with residues like TRP_424 and PHE_282, and hydrogen bonds with THR_278, can be predominant. physchemres.org The identification of these specific interactions is fundamental for understanding the compound's biological activity and for guiding further drug design efforts. nih.gov

Nucleic Acid Binding and Intercalation Studies (e.g., DNA, G-quadruplex DNA)

Planar aromatic heterocyclic compounds have the potential to interact with nucleic acids. mdpi.com One common mode of interaction is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. Another important target is G-quadruplex DNA, which are four-stranded structures formed in guanine-rich regions of DNA and are implicated in the regulation of gene expression. bioorganic-chemistry.comwur.nl

While specific studies on "this compound" are not widely reported, compounds with similar structural motifs, such as 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol derivatives, have been shown to be effective G-quadruplex DNA binding agents. nih.gov These compounds can stabilize the G-quadruplex structure, which can lead to telomerase inhibition and antiproliferative activity. nih.gov The planar structure of "this compound" suggests it may also have the ability to bind to and stabilize G-quadruplex DNA structures. mdpi.com Such interactions are often studied using techniques like circular dichroism, fluorescence spectroscopy, and thermal melting assays.

Structure-Activity Relationship (SAR) Derivations for Biological Target Modulation

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.gov By systematically modifying the chemical structure of "this compound" and evaluating the resulting changes in biological activity, researchers can deduce which functional groups are critical for its effects.

For pyridine and imidazole derivatives, SAR studies have revealed several key principles:

Substitution on Aromatic Rings: The introduction of various substituents (e.g., -OMe, -OH, halogens) on the phenyl or pyridine rings can significantly impact activity. nih.govmdpi.com The position and electronic nature of these substituents can influence binding affinity and selectivity. For instance, studies on pyridine derivatives have shown that the presence of methoxy (B1213986) or hydroxyl groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov

Exploration of Different Scaffolds: Sometimes, a "scaffold hop" to a related heterocyclic system can lead to improved properties. nih.gov

A hypothetical SAR study on "this compound" might involve synthesizing analogs with substituents on the phenyl and pyridine rings to probe for favorable interactions within a biological target. nih.govchemrxiv.org

Table 2: General SAR Principles for Imidazole/Pyridine Derivatives

| Structural Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Adding electron-donating groups (-OH, -OCH3) to rings | May increase activity. nih.gov | Can form additional hydrogen bonds or alter electronic properties for better binding. |

| Adding electron-withdrawing groups (-CF3, -Cl) to rings | Variable effects, can increase or decrease activity depending on the target. mdpi.com | Alters electrostatic potential and can influence hydrophobic interactions. |

| Introducing bulky substituents | Often decreases activity. nih.gov | May cause steric hindrance in the binding pocket. |

| Modifying the core heterocyclic structure | Can lead to improved potency and selectivity. nih.govnih.gov | Alters the geometry and interaction profile of the molecule. |

Mechanistic Studies of Enzyme Inhibition (e.g., Proteases, Kinases)

The imidazole-pyridine scaffold is present in numerous enzyme inhibitors, particularly targeting kinases and proteases. nih.govacs.org

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyridine and imidazole rings can form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. nih.gov Derivatives of 2-(1H-imidazol-2-yl)pyridine have been specifically designed and synthesized as inhibitors of kinases like BRAF, showing significant antiproliferative activity. nih.gov Other related compounds have been identified as potent inhibitors of Aurora kinases and FLT3. acs.orgacs.org

Protease Inhibition: Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of Cathepsin S, a cysteine protease. nih.gov In these inhibitors, the core structure correctly positions a "warhead" group (like a nitrile) to interact covalently or non-covalently with catalytic residues (e.g., cysteine) in the enzyme's active site.

Mechanistic studies for inhibitors based on the "this compound" scaffold would involve biochemical assays to determine the type of inhibition (e.g., competitive, non-competitive) and to measure inhibitory constants like IC50 or Ki. X-ray crystallography of the enzyme-inhibitor complex could provide definitive proof of the binding mode and the specific interactions responsible for inhibition. nih.gov

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Methodologies

Future research should focus on:

One-Pot Reactions: Designing one-pot, multi-component reactions could significantly improve synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/functionalization of pre-functionalized phenyl, imidazole (B134444), or pyridine (B92270) precursors could offer a more direct and atom-economical route to the target molecule and its analogs.

Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate reaction times and improve yields for the key bond-forming steps in the synthesis of this heterocyclic framework.

Flow Chemistry: Developing continuous flow synthesis processes would enable safer, more scalable, and highly controlled production of 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine, which is particularly important for potential industrial applications.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages | Key Areas of Investigation |

|---|---|---|

| One-Pot Reactions | Increased efficiency, reduced waste, time-saving | Identification of compatible catalysts and reaction conditions for sequential transformations. |

| C-H Activation | High atom economy, direct functionalization | Screening of catalysts (e.g., Pd, Ru, Rh) for selective C-H bond functionalization. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters such as temperature, pressure, and irradiation time. |

Exploration of New Catalytic Transformations and Applications

The nitrogen-containing heterocyclic moieties in this compound make it an excellent candidate as a ligand for transition metal catalysts. The bidentate N,N' coordination motif is known to be effective in stabilizing metal centers and promoting catalytic activity. mdpi.com

Future research in this area should include:

Homogeneous Catalysis: The synthesis and characterization of coordination complexes with various transition metals (e.g., iron, iridium, ruthenium) to explore their efficacy in a range of catalytic transformations, such as hydrogenation, transfer hydrogenation, and C-C coupling reactions. mdpi.com

Heterogeneous Catalysis: Immobilization of the compound or its metal complexes onto solid supports like silica (B1680970) or polymers could lead to the development of robust and recyclable heterogeneous catalysts. mdpi.com This would offer advantages in terms of catalyst separation and reuse, making industrial processes more sustainable.

Electrocatalysis and Photocatalysis: Investigating the potential of metal complexes of this compound as electrocatalysts or photocatalysts for energy conversion reactions, such as water splitting or carbon dioxide reduction, is a promising avenue.

Design and Synthesis of Advanced Functional Materials

The rigid, planar structure and the presence of aromatic rings in this compound suggest its utility as a building block for advanced functional materials.

Key research directions include:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be designed to exhibit interesting photophysical properties, such as high quantum yields and tunable emission wavelengths, making them suitable for use as emitters or host materials in OLEDs. The phenomenon of excited-state intramolecular proton transfer (ESIPT) observed in similar structures could be exploited to achieve novel luminescent properties. nih.govmdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): The compound's multiple coordination sites make it an ideal organic linker for the construction of novel MOFs. nih.gov These materials could have applications in gas storage, separation, and catalysis.

Sensors: Functionalization of the core structure could lead to the development of chemosensors for the detection of specific metal ions or small molecules through changes in their optical or electrochemical properties.

Integration of Multi-Spectroscopic and Computational Approaches

A comprehensive understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application.

Future studies should emphasize the integration of:

Advanced Spectroscopic Techniques: In-depth characterization using techniques such as 2D NMR, polarized IR spectroscopy, and time-resolved fluorescence spectroscopy will provide detailed insights into the molecular structure, dynamics, and excited-state properties. nih.gov

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict molecular geometries, electronic structures, vibrational frequencies, and spectroscopic properties. x-mol.netresearchgate.net This computational insight can guide the design of new molecules with desired characteristics and help in the interpretation of experimental data.

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can predict the binding modes and affinities of these compounds with biological targets, such as enzymes or receptors. x-mol.netresearchgate.net

Table 2: Integrated Analytical and Computational Techniques

| Technique | Information Gained | Future Application |

|---|---|---|

| 2D NMR Spectroscopy | Detailed structural elucidation and conformational analysis. | Characterization of complex derivatives and their interactions. |

| Time-Resolved Spectroscopy | Excited-state dynamics and photophysical processes. | Understanding the performance of materials in optoelectronic devices. |

| DFT/TD-DFT Calculations | Electronic structure, molecular orbitals, and spectroscopic predictions. | Rational design of new catalysts and functional materials. |

Expanding Applications in Interdisciplinary Fields

The versatile nature of the this compound scaffold opens up possibilities for its application in various interdisciplinary fields.

Promising areas for future exploration are:

Medicinal Chemistry: Imidazole and pyridine moieties are present in numerous biologically active compounds. nih.gov Derivatives of this compound could be synthesized and screened for a wide range of therapeutic activities, including as anticancer, antifungal, antibacterial, and antiviral agents. nih.govnih.gov

Agrochemicals: The development of novel pesticides and herbicides is an ongoing need. The structural motifs within this compound are found in some existing agrochemicals, suggesting its potential as a lead structure for the discovery of new crop protection agents.

Bioimaging: By incorporating appropriate functional groups, derivatives of this compound could be developed as fluorescent probes for bioimaging applications, allowing for the visualization of specific cellular components or processes.

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-(1H-imidazol-2-yl)phenyl)pyridine and its metal complexes?

The ligand is typically synthesized via condensation reactions between pyridine and imidazole derivatives. For metal complexes, a common method involves refluxing the ligand with metal salts (e.g., Cd(NO₃)₂) in ethanol. For example, 4-(1H-imidazol-2-yl)pyridine reacts with Cd(NO₃)₂ in ethanol under reflux to form a cadmium(II) complex with a 73% yield. The reaction conditions (solvent, temperature, stoichiometry) are critical for optimizing coordination geometry .

Advanced: How can single-crystal X-ray diffraction (SCXRD) determine the coordination geometry of metal complexes involving this ligand?

SCXRD reveals precise bond lengths, angles, and coordination environments. For instance, the cadmium(II) complex Cd(C₈H₇N₃)₂(NO₃)₂(H₂O)₂ adopts a slightly distorted octahedral geometry with Cd–N (2.276 Å) and Cd–O (2.310–2.503 Å) bonds. The dihedral angle between imidazole and pyridine rings (1.6°) indicates near-planar ligand geometry, influencing supramolecular interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- X-ray diffraction (XRD) : For crystal structure determination (e.g., bond distances, angles) .

- Infrared (IR) spectroscopy : To identify coordination modes (e.g., shifts in N–H or C=N stretches) .

- NMR : For confirming proton environments in organic ligands.

Advanced: What computational strategies evaluate the bioactivity of derivatives against targets like V600E-BRAF kinase?

Virtual docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling are used to assess binding affinity and drug-likeness. For 2-(1H-imidazol-2-yl)pyridine derivatives , molecular docking into the V600E-BRAF active site (e.g., PDB ID 3OG7) predicts inhibitory potential. Pharmacokinetic parameters (e.g., LogP, solubility) are calculated to prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.